Benzaldehyde,4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-
Overview
Description
Benzaldehyde,4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-: is a chemical compound with the molecular formula C15H24O2Si. It is a derivative of benzaldehyde, where the benzene ring is substituted with a 4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl] group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde,4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions, usually at room temperature, to form the silyl ether. The protected intermediate is then subjected to further functionalization to introduce the benzaldehyde moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale protection reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. The process may also include purification steps such as distillation or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzaldehyde,4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the silyl ether group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
Chemistry: Benzaldehyde,4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- is used as a building block in organic synthesis. Its protected hydroxyl group allows for selective reactions at other sites of the molecule, making it valuable in the synthesis of complex organic compounds.
Biology and Medicine: In biological research, this compound can be used to study the effects of silyl-protected intermediates on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique reactivity makes it a versatile intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Benzaldehyde,4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- involves the reactivity of the silyl ether group. The silyl group can be cleaved under acidic or basic conditions, revealing the hydroxyl group for further reactions. The benzaldehyde moiety can participate in various chemical transformations, including nucleophilic addition and condensation reactions.
Comparison with Similar Compounds
Benzaldehyde: The parent compound, which lacks the silyl ether group.
4-Hydroxybenzaldehyde: A derivative with a hydroxyl group at the para position.
4-Methoxybenzaldehyde: A derivative with a methoxy group at the para position.
Uniqueness: Benzaldehyde,4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- is unique due to the presence of the silyl ether group, which provides protection for the hydroxyl group and allows for selective reactions. This feature makes it a valuable intermediate in organic synthesis, offering versatility and selectivity that are not present in its simpler analogs.
Properties
IUPAC Name |
4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2Si/c1-15(2,3)18(4,5)17-11-10-13-6-8-14(12-16)9-7-13/h6-9,12H,10-11H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVFNZRCHHTZMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=CC=C(C=C1)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00699094 | |
Record name | 4-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00699094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167264-41-7 | |
Record name | 4-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00699094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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